Ethyl malonyl chloride
Overview
Description
Ethyl malonyl chloride is an organic compound with the molecular formula C5H7ClO3. It is a versatile acylating agent used in various chemical reactions and synthesis processes. This compound is known for its reactivity and is commonly used in the preparation of other chemical compounds, especially in the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
Ethyl malonyl chloride is a versatile acylating agent . Its primary targets are propargyl alcohols, hydrazines, and amines . These targets play a crucial role in various chemical reactions, particularly in the formation of bonds with other molecules.
Mode of Action
The compound interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. In the case of this compound, it donates its acyl group to the target molecules (propargyl alcohols, hydrazines, and amines), resulting in the formation of new bonds and the alteration of the target molecules’ structure and properties.
Biochemical Pathways
This compound is involved in the ethylmalonyl-CoA pathway . This pathway is central to the carbon metabolism of many α-proteobacteria and actinomycetes . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis . The unique reductive carboxylation of crotonyl-CoA by the enzyme crotonyl-CoA carboxylase/reductase can be considered the committed step for acetyl-CoA assimilation by the ethylmalonyl-CoA pathway .
Result of Action
The acylation of target molecules by this compound leads to the formation of new compounds. For instance, it has been used in the synthesis of liquid-crystalline methanofullerodendrimers, 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks .
Action Environment
This compound is sensitive to moisture and should be used in a well-ventilated area . It’s important to avoid all personal contact, including inhalation . Environmental factors such as temperature, humidity, and the presence of other reactive substances can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethyl malonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an acylating agent for propargyl alcohols, hydrazines, and amines . The nature of these interactions involves the formation of new bonds, contributing to the synthesis of complex biochemical compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an acylating agent. It can form new bonds with biomolecules, leading to changes in their structure and function This can result in enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It’s crucial to handle this compound with care due to its corrosive nature and reactivity with water .
Metabolic Pathways
This compound is related to malonic acid, which is involved in various metabolic pathways. Malonic acid is a substrate for fatty acid biosynthesis and is converted to malonyl-CoA by malonyl-CoA synthetase . Malonyl-CoA is a key metabolic effector of obesity and cardiac fatty acid oxidation
Preparation Methods
Ethyl malonyl chloride can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid . The reaction can be carried out in the presence or absence of solvents, with methylene chloride being a common solvent used. The green chemistry approach has shown that the conversion rates are higher when the reaction is carried out without solvents .
Chemical Reactions Analysis
Ethyl malonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It reacts with nucleophiles such as amines, hydrazines, and propargyl alcohols to form amides, hydrazides, and esters.
Cycloaddition reactions: In the presence of bases like 2-chloropyridine or N-methylimidazole, it can undergo [2+2] or [2+2+2] cycloaddition reactions to form β-lactam-3-carboxylates or oxazin-4-one derivatives.
Hydrolysis: It can be hydrolyzed to form ethyl malonic acid.
Scientific Research Applications
Ethyl malonyl chloride is widely used in scientific research and industrial applications, including:
Synthesis of liquid-crystalline methanofullerodendrimers:
Preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives: These derivatives are potential peptidomimetic building blocks used in medicinal chemistry.
Synthesis of 3-pyrrolin-2-ones: These compounds are synthesized via amidation with propargylamines and subsequent base-catalyzed cyclization.
Comparison with Similar Compounds
Ethyl malonyl chloride is similar to other malonyl chlorides, such as mthis compound and dimthis compound. it is unique in its reactivity and the specific derivatives it forms. Similar compounds include:
Mthis compound: Used in similar acylation reactions but with different reactivity and product profiles.
Dimthis compound: Another malonyl chloride with distinct applications in organic synthesis.
Diethyl malonate: The diester of malonic acid, used in the malonic ester synthesis.
This compound stands out due to its specific applications in the synthesis of liquid-crystalline materials and peptidomimetic building blocks .
Properties
IUPAC Name |
ethyl 3-chloro-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFADUNOPOSMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189786 | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36239-09-5 | |
Record name | Ethyl 3-chloro-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36239-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-CHLORO-3-OXOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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